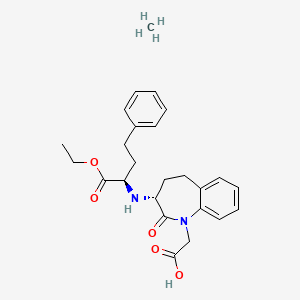
rel-(1S,3R)-Benazepril Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(1S,3R)-Benazepril Hydrochloride: is a pharmaceutical compound primarily used as an angiotensin-converting enzyme (ACE) inhibitor. It is commonly prescribed for the treatment of hypertension and heart failure. This compound works by relaxing blood vessels, making it easier for the heart to pump blood.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1S,3R)-Benazepril Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with L-aspartic acid.
Formation of Intermediate: L-aspartic acid is converted into an intermediate compound through a series of reactions, including hydrogenation and cyclization.
Final Product: The intermediate is then reacted with appropriate reagents to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: rel-(1S,3R)-Benazepril Hydrochloride can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
- Used as a reference compound in the study of ACE inhibitors.
- Employed in the synthesis of related pharmaceutical compounds.
Biology:
- Investigated for its effects on blood pressure regulation.
- Studied for its potential protective effects on the cardiovascular system.
Medicine:
- Widely used in the treatment of hypertension and heart failure.
- Explored for its potential benefits in other cardiovascular diseases.
Industry:
- Utilized in the production of antihypertensive medications.
- Applied in research and development of new ACE inhibitors.
Mécanisme D'action
rel-(1S,3R)-Benazepril Hydrochloride exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The compound also reduces the secretion of aldosterone, which helps in reducing blood volume and pressure.
Comparaison Avec Des Composés Similaires
Enalapril: Another ACE inhibitor used for hypertension and heart failure.
Lisinopril: A widely used ACE inhibitor with similar applications.
Ramipril: Known for its long-lasting effects in treating hypertension.
Uniqueness: rel-(1S,3R)-Benazepril Hydrochloride is unique due to its specific stereochemistry, which contributes to its efficacy and safety profile. Its ability to provide sustained blood pressure control with minimal side effects makes it a preferred choice among ACE inhibitors.
Propriétés
IUPAC Name |
2-[(3R)-3-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;methane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5.CH4/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H4/t19-,20-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWPBGOZHBKTQK-GZJHNZOKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C.CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C.CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














